4-Hydroxy-7-methoxy-1H-quinolin-2-one
CAS No.: 27037-34-9
Cat. No.: VC2839468
Molecular Formula: C10H9NO3
Molecular Weight: 191.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27037-34-9 |
|---|---|
| Molecular Formula | C10H9NO3 |
| Molecular Weight | 191.18 g/mol |
| IUPAC Name | 4-hydroxy-7-methoxy-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C10H9NO3/c1-14-6-2-3-7-8(4-6)11-10(13)5-9(7)12/h2-5H,1H3,(H2,11,12,13) |
| Standard InChI Key | RUWKOLGTLOFEMK-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)C(=CC(=O)N2)O |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=CC(=O)N2)O |
Introduction
Chemical Identity and Structure
Molecular Structure and Identification
4-Hydroxy-7-methoxy-1H-quinolin-2-one consists of a quinoline scaffold with a hydroxyl group at position 4, a methoxy group at position 7, and a ketone functionality at position 2. This structural arrangement contributes to its specific physicochemical properties and potential biological activities.
The compound is identified by several technical identifiers that facilitate its tracking across chemical databases and research literature:
| Identifier Type | Value |
|---|---|
| CAS Number | 27037-34-9 |
| Molecular Formula | C10H9NO3 |
| Molecular Weight | 191.18 g/mol |
| IUPAC Name | 4-hydroxy-7-methoxy-1H-quinolin-2-one |
| InChI | InChI=1S/C10H9NO3/c1-14-6-2-3-7-8(4-6)11-10(13)5-9(7)12/h2-5H,1H3,(H2,11,12,13) |
| InChIKey | RUWKOLGTLOFEMK-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)C(=CC(=O)N2)O |
Table 1: Chemical identifiers of 4-Hydroxy-7-methoxy-1H-quinolin-2-one
Physical and Chemical Properties
The compound exhibits distinct physical and chemical properties that are relevant to its handling, storage, and application in pharmaceutical processes:
| Property | Value |
|---|---|
| Appearance | Solid |
| Melting Point | 347-348.8°C (methanol) |
| Boiling Point | 429.5±45.0°C at 760 mmHg |
| Density | 1.4±0.1 g/cm³ |
| Flash Point | 213.5±28.7°C |
| Index of Refraction | 1.623 |
| Molar Refractivity | 49.8±0.3 cm³ |
| Acidity Coefficient (pKa) | 4.50±1.00 (Predicted) |
| Enthalpy of Vaporization | 72.2±3.0 kJ/mol |
| Recommended Storage | Sealed in dry container at room temperature |
Table 2: Physical and chemical properties of 4-Hydroxy-7-methoxy-1H-quinolin-2-one
Synonyms and Alternative Nomenclature
The compound is known by several synonyms in scientific literature and commercial contexts:
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4-hydroxy-7-methoxy-1H-quinolin-2-one
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4-hydroxy-7-methoxyquinolin-2(1H)-one
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2(1H)-Quinolinone, 4-hydroxy-7-methoxy-
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7-Methoxyquinoline-2,4-diol
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4-hydroxy-7-methoxy-2-oxo-1,2-dihydroquinoline
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2,4-Dihydroxy-7-methoxyquinoline
Synthesis Methods
Novel Synthesis Process
A patent published in 2020 describes an improved synthesis process for 4-hydroxy-7-methoxyquinoline, which involves a multi-step reaction sequence carefully optimized for industrial-scale production. The process incorporates innovative modifications to traditional synthesis routes, particularly in terms of reaction conditions and material handling .
The synthesis process consists of the following key steps:
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Initial mixing of trimethyl orthoformate and isopropylidene malonate
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Reflux reaction under controlled conditions
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Addition of 3,4-dimethoxyaniline followed by continued reflux
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Product isolation via centrifugation (BA-1 crude product)
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Purification through methanol pulping
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Controlled drying at 45-50°C for 22-25 hours
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Reaction with diphenyl ether under precisely controlled temperature conditions
Critical Parameters for Successful Synthesis
The patented synthesis method emphasizes several critical parameters that significantly impact the yield and quality of the final product:
| Parameter | Optimal Condition | Impact on Synthesis |
|---|---|---|
| Feeding Temperature (Aminolysis) | 60-65°C | Ensures proper reaction initiation |
| Reaction Temperature (Cyclization) | 170-190°C | Critical for ring formation |
| Dichloromethane:Crude Product Ratio | 1:1 | Optimizes purification efficiency |
| Reaction Time Control | Strict adherence to specified durations | Prevents side reactions |
| Drying Conditions | 45-50°C for 22-25h, water content ≤1% | Ensures product stability |
Table 3: Critical parameters in the synthesis of 4-Hydroxy-7-methoxy-1H-quinolin-2-one
The novel synthesis approach offers several advantages over conventional methods:
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Recycling of trimethyl orthoformate, reducing unit consumption
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Precise temperature control during critical reaction phases
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Optimized reaction timing to maximize yield
Applications
Pharmaceutical Applications
4-Hydroxy-7-methoxy-1H-quinolin-2-one has demonstrated significant potential in pharmaceutical research and development, with applications spanning multiple therapeutic areas:
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Anti-inflammatory agents: The compound's structure allows for development of derivatives with enhanced anti-inflammatory properties
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Antioxidant compounds: The hydroxyl functionality contributes to radical scavenging capabilities
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Anti-tumor therapeutics: Research indicates potential cytotoxic activity against certain cancer cell lines
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Anti-infective medications: The quinoline scaffold is well-established in antimicrobial drug development
The compound serves primarily as a pharmaceutical intermediate or building block, enabling the synthesis of more complex bioactive molecules. Its relatively stable nature and functional group arrangement make it particularly suitable for further chemical modification in medicinal chemistry applications.
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